Monoctanoin is used to dissolve cholesterol gallstones.
Monocaprylin
CAS No.: 19670-49-6
Cat. No.: VC20759903
Molecular Formula: C11H22O4
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19670-49-6 |
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Molecular Formula | C11H22O4 |
Molecular Weight | 218.29 g/mol |
IUPAC Name | 2,3-dihydroxypropyl octanoate |
Standard InChI | InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3 |
Standard InChI Key | GHBFNMLVSPCDGN-UHFFFAOYSA-N |
SMILES | CCCCCCCC(=O)OCC(CO)O |
Canonical SMILES | CCCCCCCC(=O)OCC(CO)O |
Introduction
Chemical Properties
Chemical Identity
Monocaprylin has multiple synonyms in scientific literature, reflecting its chemical structure and functional properties. These include glycerol monocaprylate, octanoin, 1-octanoyl-rac-glycerol, moctanin, glyceryl caprylate, and monoctanoin among others . The compound is identified by two primary CAS registry numbers: 502-54-5 and 26402-26-6, suggesting different isomeric forms or preparation methods .
Molecular Characteristics
The molecular formula of monocaprylin is C₁₁H₂₂O₄ with a molecular weight of 218.29 g/mol . Its chemical structure features a glycerol backbone with a single octanoic acid (C8) chain attached via an ester bond, forming a monoacylglycerol . The compound's structure can be represented as follows:
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Backbone: Glycerol (C₃H₈O₃)
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Acyl group: Octanoyl (C₈H₁₅O)
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Bonding: Ester linkage at the 1-position of glycerol
The structure allows for multiple derivative forms, including bis(trimethylsilyl) derivatives used in analytical chemistry for identification and quantification purposes .
Chemical Reactivity
Monocaprylin has a predicted pKa value of approximately 13.16, indicating its weak acidic nature due to the presence of free hydroxyl groups . The compound's reactivity is characterized by potential esterification of the free hydroxyl groups, hydrolysis of the ester bond, and oxidation reactions typical of alcohols and esters .
Physical Properties
Physical State and Appearance
Monocaprylin exists as a solid at room temperature, appearing as a white to orange to green powder or lump . The physical appearance may vary slightly depending on purity and preparation methods .
Thermal Properties
The thermal characteristics of monocaprylin are crucial for its processing and application:
Property | Value | Source |
---|---|---|
Melting point | 39.0-43.0°C | |
Alternative melting point | 39.5-40.5°C | |
Boiling point | 296°C at 101,325 Pa | |
Alternative boiling point | 340.0±22.0°C (Predicted) |
Solubility Properties
Monocaprylin demonstrates varied solubility in different solvents, which influences its application in different formulations:
Solvent | Solubility | Source |
---|---|---|
Water | 330 g/L at 20°C | |
Chloroform | 100.0 mg/mL (458.1 mM) | |
DMSO | 100 mg/mL (458.11 mM) |
Other Physical Properties
Additional physical characteristics of monocaprylin include:
Property | Value | Source |
---|---|---|
Density | 1.024 g/cm³ at 20°C | |
Alternative density | 1.044±0.06 g/cm³ (Predicted) | |
Vapor pressure | 0.001 Pa at 25°C | |
LogP (octanol/water partition coefficient) | 1.71 at 25°C |
These physical properties determine the compound's behavior in various environments and formulations, affecting its stability, bioavailability, and interaction with biological systems .
Biological Activity
Antimicrobial Properties
Monocaprylin exhibits potent antimicrobial activity against a range of microorganisms, making it valuable for various therapeutic and preservative applications . Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with particular efficacy against:
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Escherichia coli (including O157:H7 strains)
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Staphylococcus aureus
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Dermatophilus congolensis
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Enterobacter sakazakii
Minimum Inhibitory and Bactericidal Concentrations
Studies have established the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of monocaprylin against various bacterial species, demonstrating its potency compared to other related compounds:
These results indicate that monocaprylin is the most effective among the tested caprylic acid derivatives against these pathogens, showing both inhibitory and bactericidal effects at lower concentrations .
pH and Temperature Effects on Antimicrobial Activity
A significant advantage of monocaprylin over traditional food preservatives is its consistent antimicrobial activity across a wide pH range. Research has shown that the MIC of monocaprylin remains unchanged across pH values ranging from 5 to 9, unlike potassium sorbate or sodium benzoate, which show variable efficacy depending on pH conditions .
Temperature also affects the bactericidal kinetics of monocaprylin:
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At 25°C, monocaprylin at MBC effectively reduced populations of E. coli and S. aureus by >5.5 log CFU/mL within 6 hours
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At lower temperatures, the kill rate decreased but remained significant, with reductions of approximately 5.0 log CFU/mL for E. coli and 2.9 log CFU/mL for S. aureus after 12 hours
Antimicrobial Mechanism of Action
Mechanism Against Gram-negative Bacteria
Monocaprylin's antimicrobial action against Gram-negative bacteria such as E. coli operates through disruption of the cell membrane integrity. Detailed studies have revealed a sequence of events in the bactericidal process:
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Rapid change in membrane permeability
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Disruption of membrane integrity
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Decline of membrane potential
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Leakage of intracellular components (nucleic acids and proteins)
These effects have been confirmed through various analytical techniques including β-galactosidase activity measurement, membrane potential assessment, cellular content release quantification, and electron microscopy .
Mechanism Against Gram-positive Bacteria
For Gram-positive bacteria such as S. aureus, monocaprylin employs a slightly different mechanism:
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Diffusion across the cell wall
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Collapse of the cell membrane
The structural differences between Gram-positive and Gram-negative bacteria account for these variations in the antimicrobial mechanism, though the end result—cell death—is achieved in both cases through membrane disruption .
Ultrastructural Effects
Electron microscopy studies have revealed significant morphological and ultrastructural changes in bacteria exposed to monocaprylin at MIC and MBC concentrations. These changes include cell wall disruption, cytoplasmic content leakage, and complete collapse of cellular architecture, providing visual confirmation of the compound's membrane-targeting mechanism .
Applications and Uses
Pharmaceutical Applications
Monocaprylin shows significant potential for pharmaceutical applications, particularly as an antimicrobial agent:
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Treatment of bacterial skin infections, particularly dermatophilosis caused by D. congolensis
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Potential development of topical antimicrobial formulations for human and veterinary use
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Adjunct therapy for infections caused by food-borne pathogens
The compound's ability to maintain antimicrobial efficacy across a wide pH range makes it particularly valuable for pharmaceutical formulations designed for different body environments .
Cosmetic and Personal Care Applications
In the cosmetic and personal care industry, monocaprylin serves multiple functions:
Industrial and Food Applications
Monocaprylin finds applications in various industrial sectors:
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Food preservative, leveraging its antimicrobial properties that remain effective across a wide pH range
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Potential natural alternative to synthetic preservatives in food products
The FDA classification of caprylic acid derivatives as "generally regarded as safe" (GRAS) supports their application in food and pharmaceutical products .
This pricing information illustrates the range of options available for research and commercial applications, with variations reflecting differences in purity, quantity, and supplier policies .
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